2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Description
2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18F3NO4 and its molecular weight is 333.307. The purity is usually 95%.
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Scientific Research Applications
1. Lignin Model Compound Studies
Research on dimeric non-phenolic β-O-4-type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, has provided insights into the acidolysis mechanisms of lignin, which is crucial for understanding lignin degradation and valorization in biomass conversion technologies (T. Yokoyama, 2015).
2. Polyfluoroalkyl Chemical Degradation
Studies on the microbial degradation of polyfluoroalkyl chemicals, which include trifluoroethoxy groups, are essential for understanding the environmental fate and treatment of these persistent pollutants. Research in this area aims to identify degradation pathways and assess the biodegradability of these compounds in environmental samples (Jinxia Liu & Sandra Mejia Avendaño, 2013).
3. Flavonoid Derivative Pharmacology
The pharmacological activities of compounds like isofraxidin, which shares structural similarities with the given compound, highlight the potential for investigating natural and synthetic flavonoids in various therapeutic areas. Isofraxidin exhibits a range of biological activities, including anti-inflammatory and neuroprotective effects, suggesting a promising area for the development of multi-target agents for treating complex diseases (M. Majnooni et al., 2020).
4. Synthetic Approaches in Drug Discovery
The synthesis and biological evaluation of chromone derivatives, which may include compounds structurally related to the given compound, are of interest for their diverse biological activities. Chromones have been studied for their potential as radical scavengers, which can prevent cell impairment and contribute to the treatment of various diseases. Research in this area focuses on developing synthetic strategies and understanding the biological activities of chromone derivatives (Preeti Yadav et al., 2014).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-21-12-4-3-10(5-13(12)22-2)6-14(20)19-7-11(8-19)23-9-15(16,17)18/h3-5,11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFGVYAMBRHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.